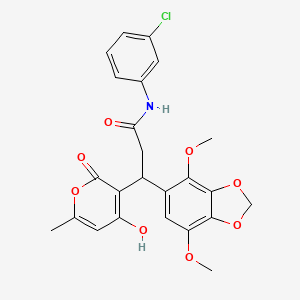
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of methoxy groups and a benzodioxole moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the benzodioxole moiety: This step may involve the use of a suitable benzodioxole derivative, such as 4,7-dimethoxy-1,3-benzodioxole, which can be coupled with the pyrazole ring through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzodioxole moiety.
Reduction: Reduction reactions may target the pyrazole ring or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1H-pyrazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Possible applications in the development of new materials or as a precursor in the synthesis of dyes or polymers.
Mechanism of Action
The mechanism of action of 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1H-pyrazole would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Similar Compounds
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1H-pyrazole: Lacks the methoxyphenyl group.
3-(4-methoxyphenyl)-1H-pyrazole: Lacks the benzodioxole moiety.
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazole: Lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both the benzodioxole moiety and the methoxyphenyl group in 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1H-pyrazole may impart unique chemical and biological properties, such as enhanced stability, specific binding affinity, or distinct pharmacological effects.
Properties
Molecular Formula |
C19H18N2O5 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C19H18N2O5/c1-22-12-6-4-11(5-7-12)16-14(9-20-21-16)13-8-15(23-2)18-19(17(13)24-3)26-10-25-18/h4-9H,10H2,1-3H3,(H,20,21) |
InChI Key |
TVIWIDYLMMOCMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C3=CC(=C4C(=C3OC)OCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone](/img/structure/B11047697.png)
![6-(5-Chloro-2-methoxyphenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047701.png)
![8-Methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide](/img/structure/B11047708.png)
![N'-[3-[2-(4-hydroxyphenyl)ethyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate](/img/structure/B11047710.png)
![5,5,7-trimethyl-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B11047725.png)
![3-(2,3-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047729.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047734.png)
![7-Amino-2-(4-methoxyphenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11047744.png)
![5-(3,4,5-Trimethoxybenzoyl)-6H-indeno[2,1-B]indolizin-6-one](/img/structure/B11047746.png)
![N-{4-[(5Z)-5-{[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-YL]-1,2,5-oxadiazol-3-YL}acetamide](/img/structure/B11047754.png)
![Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(2-furanyl)-1,3-dimethyl-](/img/structure/B11047765.png)
![2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B11047771.png)

![N-(4-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11047791.png)
